delta4-Dafachronic acid

Description

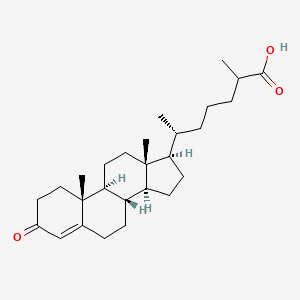

Delta4-Dafachronic acid (Δ4-DA) is a steroid hormone derivative that serves as a high-affinity ligand for the DAF-12 nuclear hormone receptor in Caenorhabditis elegans. This receptor regulates critical developmental decisions, such as the transition between reproductive growth and dauer diapause—a stress-resistant larval stage . Structurally, Δ4-DA features a Δ4 double bond in the steroid nucleus and a hydroxylated side chain with a 25S stereochemical configuration, which is essential for its bioactivity . The compound is synthesized via enzymatic oxidation of cholesterol derivatives and has been shown to modulate longevity, metabolism, and immune responses in C. elegans . Its identification as a SMID (Small Molecule Identifier) "dafa#1" underscores its significance in standardized metabolic databases .

Propriétés

IUPAC Name |

(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h16-18,21-24H,5-15H2,1-4H3,(H,29,30)/t17-,18?,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXQJZDFWDKBIP-NNWQCNCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347054 | |

| Record name | Delta(4)-dafachronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23017-97-2 | |

| Record name | Delta(4)-dafachronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Diosgenin as a Starting Material

Diosgenin, a steroidal sapogenin abundant in Dioscorea species, serves as a cost-effective precursor for delta⁴-dafachronic acid synthesis. Its fused spiroketal structure is strategically modified through sequential oxidation, hydrogenation, and elimination reactions to access the target A/B-ring conformation.

Intermediate Synthesis

The synthesis begins with the conversion of diosgenin (VI) to a key intermediate (X) via four steps:

- Acetylation : Protection of hydroxyl groups using acetic anhydride.

- Oxidative Cleavage : Treatment with ozone or periodate to remove the spiroketal moiety.

- Reduction : Sodium borohydride-mediated reduction of carbonyl groups to alcohols.

- Selective Oxidation : 2-Iodoxybenzoic acid (IBX) oxidation of the C-3 hydroxyl to a ketone, preserving the Δ⁴ double bond.

This intermediate (X) is pivotal for divergent pathways to delta⁴-dafachronic acid and its analogs.

Core Synthetic Strategies

Oppenauer Oxidation for Δ⁴-Enone Formation

The Δ⁴ double bond is introduced via Oppenauer oxidation , a pivotal step that converts a 5α-hydroxyl group to a ketone while isomerizing the Δ⁵ bond to Δ⁴.

C-26 Carboxylic Acid Installation

The C-26 methyl group is oxidized to a carboxylic acid through a two-step sequence:

- Primary Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes C-26 to a ketone.

- Baeyer-Villiger Oxidation : Peracid-mediated insertion of an oxygen atom, followed by hydrolysis to the carboxylic acid.

- Alternative : Direct oxidation using RuO₄ in CCl₄ yields the acid in one pot but risks overoxidation of sensitive functional groups.

Stereochemical Control at C-25

Epimerization Strategies

The C-25 stereochemistry (25R vs. 25S) is controlled during the final hydrogenation or via chiral auxiliaries:

Impact on Bioactivity

While both 25R and 25S epimers activate DAF-12, the 25S configuration confers higher potency (EC₅₀ = 23 nM vs. 66 nM for 25R). This underscores the need for enantioselective synthesis in pharmacological applications.

Orthoester-Mediated Protection-Deprotection

Patent-Based Methodology

A patented approach leverages trialkyl orthoacetates for simultaneous protection of hydroxyl groups and acetylation:

Application to Delta⁴-Dafachronic Acid

Though originally designed for cardenolides, this method adapts to steroidal acids by:

- Protecting C-14 and C-19 hydroxyls as orthoesters.

- Oxidizing C-3 and C-26 post-deprotection.

- Purifying via silica gel chromatography (CHCl₃/MeOH 9:1).

Comparative Analysis of Synthetic Routes

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 5.68 (s, 1H, H-4), 2.41 (t, J=7.5 Hz, 2H, H-26), 1.21 (s, 3H, CH₃-21).

- MS (ESI-) : m/z 413.3 [M-H]⁻, 395.2 [M-H-H₂O]⁻.

Optimization Challenges and Solutions

Avoiding Δ⁵→Δ⁴ Isomerization

Enhancing C-26 Oxidation Efficiency

- Problem : Overoxidation to CO₂ in Baeyer-Villiger steps.

- Solution : Replace peracids with trimethylsilyl peroxides, which are less aggressive and more selective.

Analyse Des Réactions Chimiques

Types of Reactions

delta4-Dafachronic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the double bonds present in the molecule.

Substitution: Various substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized steroids, while reduction can lead to more saturated analogs.

Applications De Recherche Scientifique

Biological Significance

Nuclear Hormone Receptor Activation

Delta4-Dafachronic acid acts as a ligand for the nuclear hormone receptor DAF-12 in C. elegans. This interaction is crucial for regulating developmental processes such as reproductive competence and entry into adulthood rather than dauer diapause. The activation of DAF-12 by this compound has been shown to influence longevity and stress resistance in nematodes .

Synthesis and Structural Variants

The synthesis of this compound involves complex biochemical pathways that include oxidation processes catalyzed by cytochrome P450 enzymes. Variants such as 27-nor-delta4-dafachronic acid have been synthesized to explore their binding affinities and biological activities . These synthetic derivatives are essential for understanding the structure-activity relationships within the dafachronic acid family.

Therapeutic Potential

Longevity and Healthspan

Studies have demonstrated that manipulating dafachronic acid levels can extend lifespan in C. elegans by modulating DAF-12 activity. This suggests potential applications in aging research and longevity studies, where similar pathways may be conserved across species .

Agricultural Applications

Recent findings indicate that this compound could be utilized to improve plant health by interfering with nematode life cycles. For instance, treatments with DAF-12 antagonists derived from this compound have shown promise in increasing tomato plant growth parameters when infected with root-knot nematodes (Meloidogyne incognita) . This highlights the potential for agricultural biopesticides based on dafachronic acid derivatives.

Case Studies

Mécanisme D'action

delta4-Dafachronic acid exerts its effects by binding to specific nuclear receptors, which then regulate the expression of target genes involved in developmental processes. The molecular targets include various transcription factors and signaling pathways that control growth, differentiation, and stress responses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Delta4-Dafachronic acid belongs to a family of dafachronic acids and cholestenoic acids that share structural motifs but differ in double-bond positions, side-chain modifications, and stereochemistry. Below is a detailed comparison:

Delta7-Dafachronic Acid (Δ7-DA)

- Structural Differences : Δ7-DA contains a Δ7 double bond instead of Δ4, altering the rigidity and receptor-binding conformation of the steroid nucleus .

- Biological Activity : Δ7-DA activates DAF-12 but with significantly lower potency compared to Δ4-DA. EC50 values for DAF-12 activation are ~10-fold higher for Δ7-DA, as shown in in vitro assays .

- Functional Role : While both compounds regulate dauer formation, Δ7-DA is less effective in suppressing dauer entry under low-sterol conditions, suggesting Δ4-DA’s dominance in hormonal signaling .

(25S)-Cholestenoic Acid

- Structural Differences : Lacks the Δ4 or Δ7 double bond and features a truncated side chain without hydroxylation .

- Biological Activity : Exhibits minimal DAF-12 activation (EC50 >100 μM), indicating that the Δ4 double bond and hydroxylated side chain are critical for receptor engagement .

(25R)-Cholesten-26-oic Acids

- Stereochemical Differences : The 25R configuration (vs. 25S in Δ4-DA) reduces receptor-binding affinity by disrupting hydrophobic interactions with DAF-12’s ligand-binding domain .

- Functional Impact : (25R)-isomers show negligible activity in dauer suppression assays, highlighting the stereoselectivity of DAF-12 .

Structural Determinants of Potency

Studies comparing Δ4-DA, Δ7-DA, and cholestenoic acids reveal that:

- The Δ4 double bond enhances planar rigidity, optimizing ligand-receptor compatibility .

- Hydroxylation at C26 and 25S stereochemistry are indispensable for high-affinity binding to DAF-12 .

In Vivo Relevance

- Δ4-DA concentrations in long-lived C.

- Δ4-DA synthesis pathways intersect with insulin/IGF-1 signaling, linking sterol metabolism to lifespan extension .

Comparative Data Table

Activité Biologique

Delta4-Dafachronic acid (Δ4-DA) is a steroid hormone that plays a crucial role in the regulation of development, lifespan, and reproductive competence in the nematode Caenorhabditis elegans. This compound acts primarily through its interaction with the nuclear hormone receptor DAF-12, influencing various biological pathways. This article delves into the biological activity of Δ4-DA, highlighting its mechanisms, effects on lifespan and development, and relevant research findings.

Δ4-DA is synthesized from cholesterol via a series of enzymatic reactions involving cytochrome P450 enzymes, particularly DAF-9. The compound serves as a ligand for DAF-12, which is pivotal in regulating the transition from larval stages to adulthood and controlling dauer formation—a form of developmental arrest that allows the organism to survive unfavorable conditions.

Key Findings on Mechanism:

- Δ4-DA and its isomer Δ7-DA are both direct activators of DAF-12, but they may have distinct biosynthetic pathways and regulatory roles in signaling .

- The activation of DAF-12 by Δ4-DA leads to transcriptional changes that promote reproductive development while inhibiting dauer formation .

Lifespan Extension

Research indicates that Δ4-DA contributes significantly to lifespan extension in C. elegans, particularly under conditions that induce germline ablation. The mechanism involves:

- Activation of DAF-12 leading to increased expression of microRNAs such as mir-81 and mir-241, which modulate signaling pathways related to longevity .

- Enhanced sensitivity to Δ4-DA correlates with increased lifespan, suggesting that the compound's signaling is crucial for longevity regulation .

Developmental Role

Δ4-DA influences developmental processes by:

- Promoting reproductive competence and adult maturation by modulating gene expression associated with these stages .

- Regulating dauer formation through feedback mechanisms involving insulin-like signaling pathways, where lower DA levels trigger dauer entry under stress .

Table 1: Comparison of Biological Activities of Dafachronic Acid Isomers

| Compound | EC50 (nM) | Role in Lifespan Extension | Role in Dauer Formation |

|---|---|---|---|

| Δ4-Dafachronic Acid (25S) | 23 | Significant | Inhibitory |

| Δ7-Dafachronic Acid (25S) | 23 | Significant | Inhibitory |

| Δ5-Dafachronic Acid | ~1000 | Minimal | Variable |

EC50 values indicate the concentration at which 50% of maximum effect is observed; lower values indicate higher potency.

Case Studies

- Germline Ablation Studies : In experiments where the germline was ablated in C. elegans, treatment with exogenous Δ4-DA resulted in a significant increase in lifespan compared to control groups. This effect was shown to be dependent on intact somatic gonadal structures and signaling through DAF-12 .

- Mutant Analysis : Studies involving daf-12 null mutants demonstrated that these organisms exhibited reduced sensitivity to Δ4-DA, leading to decreased reproductive success and altered dauer formation dynamics. This highlights the essential role of DAF-12 in mediating the effects of Δ4-DA on development and longevity .

Q & A

Q. What are the standard protocols for synthesizing delta4-Dafachronic acid isomers with high stereochemical purity?

this compound isomers require stereoselective synthesis to ensure correct chiral configurations, particularly at C-25. A validated protocol involves:

- Step 1 : Oxidation of sterol precursors using cytochrome P450 enzymes (e.g., DAF-9 in C. elegans) or chemical catalysts.

- Step 2 : Chiral resolution via high-performance liquid chromatography (HPLC) or enzymatic methods to isolate (25S)- and (25R)-epimers.

- Step 3 : Structural validation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm stereochemistry and purity .

- Best Practice : Include purity thresholds (>95%) and reproducibility checks across multiple synthesis batches .

Q. How do researchers validate the biological activity of this compound in activating the DAF-12 nuclear receptor?

Two primary assays are used:

- Gal4-Transactivation Assay : Transfect HEK-293 cells with DAF-12 and a luciferase reporter system. Measure EC50 values (e.g., 23 nM for (25S)-Delta4-Dafachronic acid) to quantify transcriptional activation .

- Genetic Rescue Assays : Use daf-9-null C. elegans mutants to test ligand-dependent rescue of developmental phenotypes (e.g., dauer formation). This in vivo method highlights potency differences between isomers .

- Key Consideration : Cross-validate results with orthogonal methods (e.g., fluorescence polarization for ligand binding) to reduce assay-specific biases .

Q. What role does this compound play in C. elegans developmental decision-making?

Q. How does the A/B-ring configuration of this compound influence its potency in DAF-12 activation?

Structural-activity relationship (SAR) studies reveal:

- A/B-Ring Geometry : Delta4 (Δ⁴) and Delta7 (Δ⁷) configurations show higher potency (EC50 < 100 nM) compared to Delta5 (Δ⁵) or saturated derivatives (EC50 ~1000 nM). This suggests conformational flexibility in the ligand-binding pocket of DAF-12 .

- C-25 Stereochemistry : (25S)-epimers exhibit 2–3× greater activity than (25R)-epimers in vivo, though differences are less pronounced in vitro. Use molecular docking simulations to explore steric and electronic interactions .

Q. How can researchers resolve discrepancies between in vitro and in vivo potency measurements of this compound isomers?

Discrepancies often arise from:

- Assay Limitations : Transactivation assays (in vitro) may lack endogenous cofactors present in vivo.

- Methodological Solutions :

Q. What strategies ensure reproducible synthesis and characterization of this compound in multi-laboratory studies?

Standardization protocols include:

- Open-Source Databases : Use SMIDs (e.g., dafa#1 for this compound) to standardize nomenclature and avoid ambiguous abbreviations .

- Collaborative Validation : Share raw NMR/MS data via platforms like Zenodo for cross-lab verification.

- Reporting Standards : Follow Beilstein Journal guidelines for experimental details (e.g., solvent purity, reaction temperatures) .

Q. What statistical methods are appropriate for comparing EC50 values of this compound isomers across experimental setups?

Recommended approaches:

- Dose-Response Analysis : Fit data to a four-parameter logistic curve to derive EC50 values.

- Comparative Statistics : Use ANOVA with post-hoc Tukey tests to compare isomer potencies. For non-normal distributions, apply Kruskal-Wallis tests .

- Uncertainty Quantification : Report 95% confidence intervals and effect sizes to contextualize biological significance .

Methodological Best Practices

- Data Contradictions : Address conflicting results (e.g., isomer potency in vitro vs. in vivo) by pre-registering hypotheses and publishing negative results .

- Ethical Reporting : Disclose all synthesis attempts, including failed reactions, to improve meta-analyses .

- Interdisciplinary Collaboration : Integrate metabolomics (e.g., LC-MS) and transcriptomics to map this compound’s regulatory networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.